Fmoc-(S)-|A-2-Thiazolepropanoic acid

Opioid Receptor Pharmacology Peptide SAR Ligand Design

Fmoc-(S)-α-2-thiazolepropanoic acid (also cataloged as Fmoc-3-(4-thiazolyl)-L-alanine, CAS 205528-32-1) is a non-proteinogenic, heteroaromatic amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group and a thiazole ring side chain, providing a molecular weight of 394.44 g/mol.

Molecular Formula C21H18N2O4S
Molecular Weight 394.4 g/mol
Cat. No. B13618674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(S)-|A-2-Thiazolepropanoic acid
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=NC=CS4
InChIInChI=1S/C21H18N2O4S/c24-19(25)11-18(20-22-9-10-28-20)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25)/t18-/m0/s1
InChIKeyGONOGNHLVLXPFM-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-α-2-Thiazolepropanoic Acid: Procurement Rationale for a Specialized Peptide Building Block


Fmoc-(S)-α-2-thiazolepropanoic acid (also cataloged as Fmoc-3-(4-thiazolyl)-L-alanine, CAS 205528-32-1) is a non-proteinogenic, heteroaromatic amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). The compound features a fluorenylmethyloxycarbonyl (Fmoc) N-terminal protecting group and a thiazole ring side chain, providing a molecular weight of 394.44 g/mol [1]. It is classified as an alanine derivative where the β-carbon is replaced by a 1,3-thiazol-4-yl moiety, introducing a rigid, sulfur-containing heterocycle that is distinct from common phenylalanine analogs . Commercially, it is supplied as a ≥98% pure powder for research use, stored at 2-8°C .

Why Fmoc-(S)-α-2-Thiazolepropanoic Acid Cannot Be Replaced by Classic Phenylalanine or Thiophene Analogs


Generic substitution with standard Fmoc-Phe-OH or Fmoc-Thi-OH (thienylalanine) is precluded by the distinct physicochemical profile of the thiazole ring. The thiazole's lower lipophilicity (calculated LogP ~2.5) compared to phenylalanine (LogP ~3.0) fundamentally alters peptide-receptor interactions, as demonstrated by a 2- to 3-fold decrease in delta-opioid binding affinity compared to thiophene analogs [1]. This is not a simple steric effect; DFT studies show the thiazole ring induces a unique semi-extended β2 backbone conformation stabilized by an N–H⋯NThiazole hydrogen bond, which is distinct from the flexibility of phenylalanine or the electronic character of oxazole rings [2]. Consequently, directly swapping this building block for another aromatic amino acid will produce a peptide with unpredictable 3D structure, solubility, and target binding, impacting the reproducibility and integrity of a research campaign [3].

Head-to-Head Quantitative Differentiation of Fmoc-(S)-α-2-Thiazolepropanoic Acid Against Key Analogs


Delta-Opioid Receptor Binding Affinity: Thiazolylalanine vs. Phenylalanine and Thienylalanine in Deltorphin I

In a direct head-to-head study, replacing the Phe3 residue of deltorphin I with 3-(4-thiazolyl)alanine resulted in a quantified loss of delta-opioid receptor affinity. The thiazole analog exhibited a delta Ki ranging from 39.5 to 62.4 nM, which is a significant deviation from the high-affinity thiophene analog (3-(2-thienyl)alanine, Ki = 1.38 nM) and the poorly tolerated histidine analog (Ki = 317 nM). This positions thiazolylalanine as a moderate-affinity scaffold, driven by its intermediate lipophilicity [1].

Opioid Receptor Pharmacology Peptide SAR Ligand Design

Physicochemical Determinant of Binding: LogP Differentiation Between Thiazole and Phenylalanine

A cross-study comparison of physicochemical properties reveals a quantifiable LogP difference that drives biological outcomes. The cLogP of the thiazolylalanine side chain is predicted to be approximately -0.5 to 0.0, which is significantly lower than the phenylalanine side chain (cLogP ~2.5). The seminal deltorphin study explicitly concluded that 'the major factor influencing the opioid binding of the similar-sized heterocyclic compounds was relative lipophilicity, which outweighed electronic character.' This directly links the target compound's lower lipophilicity to its different binding profile [1]. This is supported by the independently calculated LogP of the thiazole itself, which is -0.1, compared to the benzene ring of Phe (1.86). When incorporated via the (S)-2-thiazolepropanoic acid scaffold, users are procuring a tool to systematically decrease peptide hydrophobicity [2].

Medicinal Chemistry Peptide Design Lipophilicity

Receptor Selectivity Engineering: Glucagon vs. GLP-1 Receptor Activation by a Single Residue Substitution

A patent from Sanofi provides a direct comparison of agonism profiles showing that substituting the native histidine at position 1 of exendin-4 with 4-thiazolylalanine (Tza) 'results in a higher selectivity towards the glucagon receptor versus the GLP1 receptor.' Identical peptides differing only at position 1 (Tza vs. His) were compared, revealing that the Tza analog exhibited increased glucagon receptor activation with simultaneously reduced activity at the GLP-1 receptor [1]. This single residue switch creates a functional selectivity ratio that is unattainable with the natural amino acid, highlighting the target compound's value for engineering biased ligands.

Receptor Selectivity GPCR Metabolic Disease

Conformational Preorganization: Unique β2 Backbone Geometry Induced by the Thiazole Ring

A DFT-based conformational analysis of model peptides established that thiazole–amino acid residues predominantly adopt a unique semi-extended β2 conformation (φ, ψ torsion angles), which is stabilized by an intramolecular N–H⋯NThiazole hydrogen bond. This conformational preference is distinct from that of oxazole-amino acids and classic alanine, where the β2 conformation is differently stabilized or absent. The study explicitly compares the thiazole and oxazole rings, concluding that the sulfur atom plays a key role in stabilizing this specific conformer [1]. The Fmoc-(S)-α-2-thiazolepropanoic acid is the building block that introduces this pre-organized fold, providing a tool for constraining peptide macrocycles.

Peptide Conformation Computational Chemistry Structural Biology

Commercial Purity Standard: ≥99% (HPLC) Sets a Benchmark for Reproducible Peptide Synthesis

Reputable vendors specify Fmoc-3-(4-thiazolyl)-L-alanine with a purity of 99% as determined by HPLC, which is a critical quality attribute for minimizing deletion sequences and by-products in multi-step SPPS . While this is a vendor specification rather than an independent study, it represents the minimal acceptable purity for high-fidelity peptide assembly. In contrast, some alternative Fmoc-heteroaromatic amino acids are offered at lower grades (e.g., ≥95%), making this ≥99% benchmark a differentiator for critical applications requiring crude peptide purities exceeding the capabilities of lower-grade inputs [1].

SPPS Quality Control Procurement Specification

High-Impact Applications of Fmoc-(S)-α-2-Thiazolepropanoic Acid Stemming from Its Proven Differentiation


Engineering Delta-Opioid Receptor Ligands with Attenuated Affinity and Distinct Signaling Bias

For pharmacological studies requiring a delta-opioid receptor ligand that does not saturate binding sites, Fmoc-(S)-α-2-thiazolepropanoic acid is the key building block. By substituting it at position 3 of the deltorphin I scaffold (Tyr-D-Ala-Xaa-Asp-Val-Val-GlyNH2), researchers can achieve a Ki of 39.5–62.4 nM, creating a low-to-moderate affinity probe distinct from high-affinity thiophene tools (Ki = 1.38 nM). This differentiated affinity window is critical for investigating receptor reserve, biased agonism, and the link between receptor occupancy and in vivo efficacy [1]. Researchers seeking to replicate the patented glucagon receptor agonists should specifically procure this compound to introduce the critical thiazolylalanine residue at position 1, which is documented to enhance glucagon receptor selectivity over GLP-1. This application is fundamental for preclinical programs targeting hypoglycemia or metabolic diseases where biased GPCR activation is the therapeutic mechanism [2].

Structure-Activity Relationship (SAR) Studies on Peptide Lipophilicity and Solubility

Medicinal chemistry teams aiming to optimize the solubility and pharmacokinetic profile of a lead peptide can systematically swap native phenylalanine residues for 4-thiazolylalanine using the Fmoc-protected monomer. The nearly 16-fold decrease in side-chain LogP (from ~1.86 to ~0.1) allows for a predictable reduction in global peptide hydrophobicity without altering the core macrocyclic structure. This application is validated by the QSAR principle established in opioid receptor studies, where the intermediate lipophilicity of thiazolylalanine was identified as the dominant factor for binding affinity, providing a rational basis for fine-tuning LogD of therapeutic peptides [1].

Conformationally-Constrained Peptide Macrocycles and Foldamer Design

For cutting-edge research in foldamer chemistry and macrocyclic peptide design, this building block provides a tool to pre-organize backbone geometry. The unique semi-extended β2 conformation induced by the thiazole ring, and its stabilization by an N–H⋯NThiazole hydrogen bond as revealed by DFT calculations, allows researchers to engineer peptides with solidified turn structures. This is particularly valuable for designing mimics of natural thiopeptide antibiotics and cyanobactins, where the thiazole’s conformational rigidity is essential for biological activity and resistance to thermal denaturation and proteolysis [1].

Bioconjugation and Metal-Binding Peptide Scaffolds

The thiazole ring's nitrogen atom serves as a soft ligand for transition metals, making Fmoc-(S)-α-2-thiazolepropanoic acid an indispensable building block for constructing metallopeptides. When incorporated into peptide sequences, it has been used to generate novel Au(I) N,S-heterocyclic carbene complexes with promising stability and cytotoxic activity against cancer cell lines such as MCF7. This is a distinct chemical functionality that cannot be replicated by replacing it with a natural Fmoc-amino acid like phenylalanine or histidine, providing a unique entry point for the development of metal-based bioconjugates for anticancer and imaging applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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